Proxodolol

Description

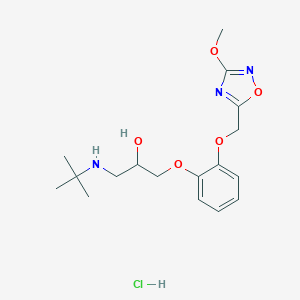

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEOUWNTUSFDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935921 | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158446-41-4 | |

| Record name | Proxodolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158446414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLEPRODOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87016Q25GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereochemical Dichotomy of Propranolol: An In-depth Guide to the Pharmacokinetics and Pharmacodynamics of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Propranolol, a widely utilized beta-adrenergic receptor antagonist, is administered clinically as a racemic mixture of two enantiomers: S-(-)-propranolol and R-(+)-propranolol. While chemically similar, these stereoisomers exhibit profound differences in their pharmacological activity and disposition within the body. This technical guide provides a comprehensive overview of the stereoselective pharmacokinetics and pharmacodynamics of propranolol enantiomers, offering valuable insights for researchers and professionals in drug development.

Pharmacodynamics: A Tale of Two Enantiomers

The primary therapeutic action of propranolol, beta-blockade, is almost exclusively attributed to the S-(-)-enantiomer. The R-(+)-enantiomer is significantly less potent in this regard.

Key Pharmacodynamic Differences:

-

Beta-Adrenergic Blockade: The S-(-)-enantiomer of propranolol is approximately 100 times more potent in blocking beta-adrenergic receptors than the R-(+)-enantiomer.[1] This high degree of stereoselectivity is the cornerstone of propranolol's clinical efficacy in treating conditions like hypertension, angina pectoris, and arrhythmias.[2][3]

-

Membrane Stabilizing Activity: Both enantiomers possess membrane-stabilizing effects, which are thought to contribute to the antiarrhythmic properties of the drug. This action is not stereoselective.[4]

-

Other Effects: The R-(+)-enantiomer is not entirely devoid of biological activity. For instance, it has been shown to inhibit the conversion of thyroxine to triiodothyronine.[5] Additionally, both enantiomers can decrease intraocular pressure. Recent research also suggests that the R(+) enantiomers of propranolol and atenolol can inhibit vasculogenesis in infantile hemangioma, an effect not dependent on beta-blockade.

Signaling Pathway of Beta-Adrenergic Receptor Blockade

The differential effects of propranolol enantiomers on the beta-adrenergic signaling pathway are critical to understanding their clinical impact. The S-(-)-enantiomer effectively antagonizes the binding of catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors, thereby inhibiting the downstream signaling cascade.

Pharmacokinetics: A Stereoselective Journey

The absorption, distribution, metabolism, and excretion of propranolol are all subject to stereoselectivity, leading to different plasma concentrations and dispositions of the S-(-) and R-(+) enantiomers.

Absorption and Distribution

Following oral administration, propranolol is well-absorbed. However, it undergoes extensive first-pass metabolism in the liver, which is a key site of stereoselective handling.

-

Protein Binding: Propranolol is approximately 90% bound to plasma proteins. Studies have shown stereoselective binding, with the R-(+)-enantiomer binding to a lesser extent than the S-(-)-enantiomer. This can influence the free fraction of the drug available to exert its effects and undergo metabolism.

-

Tissue Distribution: The distribution of propranolol enantiomers into tissues can also be stereoselective. Higher concentrations of the S-(-)-enantiomer have been observed in tissues such as the heart, brain, and lungs in animal models.

Metabolism: The Core of Stereoselectivity

The liver is the primary site of propranolol metabolism, which occurs via three main pathways: ring hydroxylation, N-dealkylation, and direct glucuronidation. These pathways are catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes and exhibit significant stereoselectivity.

-

Ring Hydroxylation: This pathway, primarily leading to the formation of 4'-hydroxypropranolol, shows a preference for the R-(+)-enantiomer. This is a significant route of metabolism and a major contributor to the overall stereoselective clearance of propranolol. The CYP2D6 enzyme is heavily involved in this process.

-

N-dealkylation: The removal of the isopropyl group is mainly mediated by CYP1A2. The stereoselectivity of this pathway can be concentration-dependent, with a preference for the R-(+)-enantiomer at low concentrations and the S-(-)-enantiomer at higher concentrations.

-

Glucuronidation: Direct conjugation with glucuronic acid appears to favor the S-(-)-enantiomer.

Overall, the metabolism of propranolol is stereoselective for the less active R-(+)-enantiomer, which leads to higher plasma concentrations of the pharmacologically active S-(-)-enantiomer.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data on the pharmacokinetics and pharmacodynamics of propranolol enantiomers.

Table 1: Pharmacokinetic Parameters of Propranolol Enantiomers

| Parameter | S-(-)-Propranolol | R-(+)-Propranolol | Notes |

| Plasma Protein Binding | Higher | Lower (~13% vs ~16% unbound) | Stereoselective binding influences the free drug concentration. |

| AUC (Area Under the Curve) | Higher | Lower | Reflects lower overall clearance of the S-(-)-enantiomer. |

| Cmax (Maximum Concentration) | Higher | Lower | Due to stereoselective first-pass metabolism. |

| Oral Bioavailability | Higher | Lower | A consequence of the preferential metabolism of R-(+)-propranolol. |

| Metabolic Clearance | Lower | Higher | Primarily driven by stereoselective ring hydroxylation of the R-(+)-enantiomer. |

| S:R Plasma Concentration Ratio | > 1.0 (typically 1.5 - 2.5) | - | This ratio can be influenced by the dose and formulation. |

Table 2: Pharmacodynamic Parameters of Propranolol Enantiomers

| Parameter | S-(-)-Propranolol | R-(+)-Propranolol | Notes |

| Beta-Blocking Potency Ratio (S:R) | ~100 | 1 | The S-(-)-enantiomer is significantly more potent. |

| Effect on Heart Rate | Significant Decrease | Minimal Effect | Directly related to beta-1 receptor blockade. |

| Effect on Blood Pressure | Significant Decrease | Minimal Effect | A primary therapeutic outcome of beta-blockade. |

| Membrane Stabilizing Activity | Present | Present | Not stereoselective. |

| Inhibition of T4 to T3 Conversion | Minimal Effect | Active | A non-beta-blocking effect. |

Experimental Protocols

The investigation of propranolol's stereoselective pharmacokinetics and pharmacodynamics relies on robust and specific analytical methods.

Enantioselective Analysis

The separation and quantification of individual propranolol enantiomers in biological matrices is crucial.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique.

-

Chiral Stationary Phases (CSPs): Columns with chiral selectors, such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak IA), are used to physically separate the enantiomers.

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and an alcohol such as ethanol or isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.

-

Detection: UV detection is commonly employed, typically at a wavelength of around 280-290 nm. Fluorescence detection can also be used for enhanced sensitivity.

-

-

Capillary Electrophoresis (CE): This technique offers an alternative for enantioselective separation.

-

Chiral Selectors: Cyclodextrins are often added to the running buffer to facilitate the separation of the enantiomers.

-

In Vivo Pharmacokinetic Studies

-

Study Design: Typically involves administering racemic propranolol or individual enantiomers to human volunteers or animal models.

-

Dosing: Oral administration is common to assess first-pass metabolism. Intravenous administration can be used to determine systemic clearance.

-

Sampling: Serial blood samples are collected over a defined period. Urine may also be collected to analyze metabolites.

-

Data Analysis: Plasma concentration-time data for each enantiomer are used to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, and clearance.

In Vitro Metabolism Studies

-

System: Human liver microsomes are frequently used as they contain a rich complement of CYP enzymes.

-

Incubation: Propranolol enantiomers are incubated with the microsomes in the presence of necessary cofactors (e.g., NADPH).

-

Analysis: The rate of disappearance of the parent drug and the formation of metabolites are measured over time using enantioselective analytical methods.

-

Enzyme Identification: Specific CYP inhibitors or recombinant human CYP enzymes can be used to identify the enzymes responsible for the metabolism of each enantiomer.

Implications for Drug Development and Clinical Practice

The pronounced stereoselectivity in the pharmacokinetics and pharmacodynamics of propranolol has several important implications:

-

Therapeutic Effect: The clinical efficacy of racemic propranolol is primarily due to the S-(-)-enantiomer.

-

Side Effects: While the S-(-)-enantiomer is responsible for the beta-blocking effects and associated side effects (e.g., bradycardia, bronchoconstriction), the R-(+)-enantiomer may contribute to other, non-beta-blocking side effects.

-

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2D6 or CYP1A2 can stereoselectively alter the metabolism of propranolol, potentially changing the S:R plasma concentration ratio and affecting both efficacy and toxicity.

-

Chiral Switching: The development of a single-enantiomer (eutomer) product of S-(-)-propranolol could potentially offer a better therapeutic index by reducing the metabolic load and side effects associated with the R-(+)-enantiomer (distomer).

Conclusion

The enantiomers of propranolol are not simply mirror images; they are distinct pharmacological entities with different dispositions and effects in the body. A thorough understanding of the stereoselective pharmacokinetics and pharmacodynamics of S-(-)- and R-(+)-propranolol is essential for optimizing its therapeutic use, interpreting clinical data, and guiding future drug development efforts in the realm of beta-adrenergic antagonists. This guide provides a foundational understanding for researchers and clinicians working with this important and complex chiral drug.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 3. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 4. The effects of the propranolol enantiomers on the intracardiac electrophysiological activities of Langendorff perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Propranolol and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and synthetic methodologies of propranolol, the first clinically successful β-adrenergic receptor antagonist, and its subsequent analogs. We delve into the detailed experimental protocols for their synthesis, present quantitative pharmacological data for structure-activity relationship (SAR) analysis, and visualize key biological and chemical processes.

The Genesis of a Blockbuster: The Discovery of Propranolol

The story of propranolol is a landmark in modern pharmacology, heralding the age of rational drug design. In the late 1950s, Sir James Black, a Scottish pharmacologist working at Imperial Chemical Industries (ICI), hypothesized that blocking the effects of adrenaline (epinephrine) and noradrenaline (norepinephrine) on the heart could alleviate the debilitating chest pain of angina pectoris. At the time, treatments for angina primarily focused on increasing oxygen supply to the heart muscle. Black's innovative approach was to instead reduce the heart's oxygen demand by blocking the β-adrenergic receptors that mediate the cardiac-stimulatory effects of catecholamines.

This led to the synthesis of the first β-blocker, pronethalol, in 1962. While effective, pronethalol was withdrawn due to concerns over carcinogenicity in mice. Undeterred, Black's team continued their research, leading to the development of propranolol in 1964. Propranolol proved to be a highly effective and safer alternative, revolutionizing the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. For his pioneering work on β-blockers and later the H2 receptor antagonist cimetidine, Sir James Black was awarded the Nobel Prize in Physiology or Medicine in 1988.

Pharmacological Activity of Propranolol and Analogs

Propranolol is a non-selective β-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors with similar affinity. The S-(-)-enantiomer is responsible for the vast majority of the β-blocking activity, being approximately 100 times more potent than the R-(+)-enantiomer. The pharmacological activity of propranolol and its analogs is typically quantified by their binding affinity (Ki) to the receptors and their ability to inhibit the effects of an agonist (pA2 or IC50 values).

Below is a summary of the pharmacological data for propranolol and some of its key analogs.

| Compound | Target Receptor(s) | Assay Type | Ki (nM) | pA2 | IC50 (nM) | Reference(s) |

| (±)-Propranolol | β1 & β2 adrenoceptor | Radioligand Binding | 1.1 (β1), 1.7 (β2) | [1] | ||

| (S)-(-)-Propranolol | β1 & β2 adrenoceptor | Radioligand Binding | 0.8 (β1), 1.0 (β2) | |||

| (R)-(+)-Propranolol | β1 & β2 adrenoceptor | Radioligand Binding | 80 (β1), 120 (β2) | |||

| Atenolol | β1 adrenoceptor | Radioligand Binding | 1167 | 2700 | [2] | |

| Metoprolol | β1 adrenoceptor | Radioligand Binding | 398 | [1] | ||

| ICI 118,551 | β2 adrenoceptor | Radioligand Binding | 1.4 | 5.6 | [2] | |

| Practolol | β1 adrenoceptor | Functional Assay | 7.3 | |||

| Dichloroisoproterenol (DCI) | β1 & β2 adrenoceptor | Functional Assay | 5.8 |

Synthesis of Propranolol and its Analogs: Experimental Protocols

The synthesis of propranolol and its analogs, which are aryloxypropanolamines, generally follows a convergent synthetic strategy. The key steps involve the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the resulting epoxide with an appropriate amine.

General Synthesis of Racemic Propranolol

The most common laboratory synthesis of (±)-propranolol involves a two-step process starting from 1-naphthol.

Step 1: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane

-

Reactants: 1-Naphthol, Epichlorohydrin, Sodium Hydroxide (or other base)

-

Solvent: Typically a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Procedure: To a solution of 1-naphthol in the chosen solvent, a base such as sodium hydroxide is added to form the sodium 1-naphthoxide in situ. Epichlorohydrin is then added, and the reaction mixture is stirred, often with heating, for several hours. The reaction proceeds via a Williamson ether synthesis followed by an intramolecular nucleophilic substitution to form the epoxide ring. After the reaction is complete, the mixture is worked up by extraction and purified by distillation or chromatography to yield 1-(1-naphthyloxy)-2,3-epoxypropane.

Step 2: Synthesis of (±)-Propranolol

-

Reactants: 1-(1-Naphthyloxy)-2,3-epoxypropane, Isopropylamine

-

Solvent: An alcohol such as ethanol or methanol is commonly used.

-

Procedure: 1-(1-Naphthyloxy)-2,3-epoxypropane is dissolved in the solvent, and an excess of isopropylamine is added. The mixture is then heated to reflux for several hours. The isopropylamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring and opening it to form the amino alcohol product. After the reaction, the excess solvent and isopropylamine are removed under reduced pressure. The resulting crude propranolol can be purified by crystallization, often from a mixture of ethanol and ether, to yield the final product as a white solid.

Asymmetric Synthesis of (S)-(-)-Propranolol

The therapeutic activity of propranolol resides almost exclusively in the (S)-enantiomer. Therefore, enantioselective syntheses are of significant importance. One common strategy involves the use of a chiral starting material or a chiral catalyst.

Protocol: Asymmetric Epoxidation Approach

This method utilizes a Jacobsen's catalyst for the asymmetric epoxidation of an allyl ether intermediate.

-

Step 1: Synthesis of 1-(Allyloxy)naphthalene: 1-Naphthol is reacted with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone.

-

Step 2: Asymmetric Epoxidation: The resulting 1-(allyloxy)naphthalene is subjected to asymmetric epoxidation using a chiral manganese-salen complex (Jacobsen's catalyst) and an oxidant like sodium hypochlorite. This step selectively produces the (S)-1-(1-naphthyloxy)-2,3-epoxypropane.

-

Step 3: Ring Opening: The chiral epoxide is then reacted with isopropylamine, as in the racemic synthesis, to yield (S)-(-)-propranolol.

Synthesis of Propranolol Analogs

The general synthetic route for propranolol can be readily adapted to produce a wide variety of analogs by simply varying the starting phenol and/or the amine used in the final step.

Example: Synthesis of a Nitro-substituted Propranolol Analog

-

Starting Phenol: 4-Nitro-1-naphthol

-

Procedure: The synthesis follows the same two-step procedure as for racemic propranolol, with 4-nitro-1-naphthol used in place of 1-naphthol. This yields 1-(4-nitro-1-naphthyloxy)-3-(isopropylamino)propan-2-ol.

Visualizing Key Processes

Beta-Adrenergic Signaling Pathway

Propranolol exerts its therapeutic effects by blocking the β-adrenergic signaling cascade. The following diagram illustrates the key components of this pathway.

References

- 1. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

Propranolol in Oncology: A Technical Guide to Novel Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine for decades.[1] Accumulating preclinical and clinical evidence now points to its significant potential as a repurposed therapeutic agent in oncology.[2][3][4][5] This technical guide provides an in-depth overview of the novel applications of propranolol in cancer therapy, focusing on its mechanisms of action, preclinical efficacy, and emerging clinical data. It summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling pathways and workflows involved in its anti-cancer activity.

Core Mechanisms of Anti-Cancer Action

Propranolol exerts its anti-neoplastic effects through a multi-targeted approach, primarily by antagonizing beta-adrenergic receptors (β-ARs), which are often overexpressed in tumor cells and the tumor microenvironment. The binding of endogenous catecholamines (e.g., norepinephrine) to these receptors activates downstream signaling cascades that promote tumor growth, angiogenesis, and metastasis. Propranolol effectively blocks these pathways.

Inhibition of β-Adrenergic Signaling

The primary mechanism involves the direct blockade of β1- and β2-adrenergic receptors. Activation of these receptors by stress hormones stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various transcription factors, upregulating genes associated with cell proliferation, survival, invasion, and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). Propranolol's antagonism of β-ARs disrupts this entire cascade.

Modulation of the Tumor Microenvironment (TME)

Propranolol significantly alters the TME to be less conducive to tumor growth. Its effects include:

-

Anti-Angiogenesis: It inhibits the formation of new blood vessels, a process crucial for tumor survival and expansion. This is achieved by decreasing the expression of pro-angiogenic factors like VEGF and by directly inhibiting the proliferation and migration of endothelial cells.

-

Immunomodulation: Propranolol can enhance the anti-tumor immune response. It has been shown to increase the infiltration of tumor-associated macrophages (TAMs) and CD8+ T cells while reducing the population of immunosuppressive myeloid-derived suppressor cells (MDSCs) within the tumor. This creates a more favorable environment for cancer immunotherapy.

-

Disruption of Hypoxic Adaptation: By inhibiting Hypoxia-Inducible Factor 1α (HIF-1α) and Carbonic Anhydrase IX, propranolol disrupts the machinery that cancer cells use to adapt to low-oxygen environments, potentially reversing chemoresistance.

Induction of Apoptosis and Cell Cycle Arrest

In vitro studies have demonstrated that propranolol can directly induce apoptosis (programmed cell death) in various cancer cell lines. This is achieved through the activation of caspase-dependent signaling pathways and the upregulation of pro-apoptotic proteins like BAX, while downregulating anti-apoptotic proteins like BCL2. Furthermore, propranolol can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.

Signaling Pathway Diagram

Caption: Key anti-cancer signaling pathways inhibited by Propranolol.

Preclinical Evidence

A substantial body of preclinical research has validated the anti-cancer effects of propranolol across various cancer types, both in vitro and in vivo.

In Vitro Efficacy Data

Propranolol has demonstrated dose-dependent anti-proliferative and cytotoxic effects on numerous cancer cell lines.

| Cancer Type | Cell Line(s) | Effect | IC50 / Concentration | Citation |

| Colorectal Cancer | SW620 | Inhibition of Viability | 119.5 µM | |

| Colorectal Cancer | Colo205 | Inhibition of Viability | 86.38 µM | |

| Colorectal Cancer | HT29 | Inhibition of Viability | 69.1 µM | |

| Breast Cancer | Panel of cell lines | Anti-proliferative | 50-100 µM | |

| Liver Cancer | HepG2, HepG2.2.15 | Proliferation Inhibition | 40-80 µmol/l | |

| Multiple Cancers | Panel of 9 cell lines | Anti-angiogenic | <50 µM |

In Vivo Efficacy Data

Animal models have been crucial in demonstrating propranolol's ability to inhibit tumor growth, reduce metastasis, and enhance the efficacy of conventional therapies.

| Cancer Type | Animal Model | Treatment | Key Finding | Citation |

| Triple-Negative Breast Cancer | Orthotopic Xenograft (Nude Mice) | Propranolol + 5-FU | +19% increase in median survival vs. 5-FU alone. | |

| Triple-Negative Breast Cancer | Orthotopic Xenograft (Nude Mice) | Propranolol + Paclitaxel | +79% increase in median survival vs. Paclitaxel alone. | |

| Breast Cancer | Murine Models | Propranolol | Completely inhibited stress-enhanced metastatic increase. | |

| Breast Cancer | Murine Models | Propranolol | Abrogated pro-metastatic colonization of cancer cells to bone. | |

| Soft Tissue Sarcoma | Fibrosarcoma (Mice) | Propranolol | Delayed tumor progression and increased survival rate. |

Experimental Workflow Diagram

Caption: A typical preclinical workflow for evaluating Propranolol.

Key Experimental Protocols

In Vitro Angiogenesis (Matrigel Assay)

-

Objective: To assess the effect of propranolol on the ability of endothelial cells to form capillary-like structures.

-

Methodology:

-

Preparation: Coat 96-well plates with Matrigel and allow it to polymerize at 37°C.

-

Cell Seeding: Seed human endothelial cells (e.g., HMEC-1) onto the Matrigel-coated wells.

-

Treatment: Add propranolol at non-toxic concentrations (e.g., 10-50 µM), alone or in combination with chemotherapeutic agents (e.g., 5-FU, paclitaxel).

-

Incubation: Incubate cells for a sufficient period (e.g., 6-12 hours) to allow for tube formation.

-

Analysis: Visualize the tube-like networks using microscopy. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A significant reduction in these parameters in treated wells compared to controls indicates anti-angiogenic activity.

-

In Vivo Orthotopic Breast Cancer Xenograft Model

-

Objective: To evaluate the effect of propranolol, alone and in combination with chemotherapy, on tumor growth and survival in a clinically relevant animal model.

-

Methodology:

-

Cell Preparation: Use a triple-negative breast cancer cell line (e.g., luciferase-expressing MDA-MB-231) for easy monitoring of tumor burden via bioluminescence.

-

Implantation: Surgically inject the cancer cells into the mammary fat pad of immunocompromised mice (e.g., nude mice).

-

Tumor Establishment: Allow tumors to grow to a palpable size.

-

Randomization & Treatment: Randomize mice into treatment groups: (1) Vehicle control, (2) Propranolol alone, (3) Chemotherapy alone (e.g., 5-FU or paclitaxel), and (4) Propranolol plus chemotherapy. Administer drugs according to a predetermined schedule.

-

Monitoring: Measure tumor volume regularly using calipers and/or bioluminescent imaging. Monitor animal weight and overall health.

-

Endpoint: Continue treatment until tumors reach a predetermined maximum size or for a specified duration. Analyze overall survival. At the end of the study, excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and angiogenesis markers like CD31).

-

Clinical Evidence and Applications

The translation of preclinical findings into the clinic is underway, with several clinical trials and case reports highlighting propranolol's potential, particularly in angiosarcoma and in the perioperative setting.

Angiosarcoma

Angiosarcoma, a rare and aggressive cancer of endothelial cells, has shown particular sensitivity to propranolol. This has led to propranolol receiving Orphan Drug Designation from the European Medicines Agency for this indication.

| Study Type | Patient Cohort | Treatment Protocol | Key Finding(s) | Citation |

| Window-of-Opportunity Trial (PropAngio) | 14 patients with angiosarcoma | Propranolol monotherapy (80-240 mg/day) for 3-6 weeks | 2 out of 14 patients (14%) showed a clinical response. | |

| Case Series | 7 patients with advanced, inoperable angiosarcoma | Propranolol (40 mg, bi-daily) + metronomic vinblastine and methotrexate | 100% response rate was observed. | |

| Case Report | 69-year-old woman with relapsing metastatic angiosarcoma | Propranolol (40 mg, bid) + metronomic chemotherapy | A complete and sustained clinical response was observed, lasting 20 months. | |

| Case Report | Primary cardiac angiosarcoma | Propranolol as a single agent | Long-term efficacy and regression of primary tumor and metastatic nodules. |

Perioperative and Adjuvant Settings

There is a strong rationale for using propranolol in the perioperative period to mitigate the pro-metastatic effects of surgical stress.

| Study Type | Patient Cohort | Treatment Protocol | Key Finding(s) | Citation |

| Phase II Randomized Trial | 60 patients with early-stage breast cancer | Propranolol (80-160 mg daily) or placebo for 7 days before surgery | Propranolol reduced biomarkers associated with metastatic potential and promoted immune cell infiltration in the primary tumor. | |

| Retrospective Analysis | Early-stage breast cancer patients | Non-selective beta-blocker use | Reduced tumor proliferation (Ki-67) by 66%. | |

| Feasibility Study | 10 patients with Stage II-III breast cancer | Propranolol (up to 80 mg ER daily) with neoadjuvant chemotherapy | Combination was feasible and well-tolerated. 90% of patients reached the target dose. |

Logical Relationship Diagram of Anti-Cancer Effects

Caption: Multifaceted anti-cancer effects of Propranolol.

Conclusion and Future Directions

Propranolol is a promising candidate for drug repurposing in oncology, demonstrating a compelling safety profile and multiple relevant mechanisms of action. Strong evidence supports its use in angiosarcoma, and its potential in the perioperative setting to reduce metastasis is significant. The ability of propranolol to potentiate the effects of chemotherapy and modulate the tumor microenvironment suggests its greatest potential may lie in combination therapies.

Future research should focus on larger, prospective, randomized controlled trials to definitively establish its efficacy, optimal dosing, and patient populations that would benefit most. Numerous trials are currently active, investigating propranolol in combination with chemotherapy, radiation, and immune checkpoint inhibitors across various cancers, including melanoma, esophageal cancer, and urothelial cancer. The continued exploration of this repurposed drug holds the potential to deliver an inexpensive, accessible, and effective new tool in the fight against cancer.

References

- 1. Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propranolol and breast cancer—a work in progress - ecancer [ecancer.org]

- 3. scienceopen.com [scienceopen.com]

- 4. Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - ecancer [ecancer.org]

- 5. Repurposing Drugs in Oncology (ReDO)-Propranolol as an anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Propranolol's Role in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. It is comprised of a heterogeneous population of cells, including cancer cells, immune cells, fibroblasts, and endothelial cells, as well as a non-cellular component, the extracellular matrix (ECM). The intricate interplay between these components can either restrain or promote tumor growth. Emerging evidence has highlighted the significant role of the sympathetic nervous system and its neurotransmitters, such as norepinephrine, in fostering a pro-tumorigenic TME. Propranolol, a non-selective beta-adrenergic receptor antagonist, has garnered considerable attention for its potential to modulate the TME and act as an anti-cancer agent. This technical guide provides an in-depth overview of the mechanisms by which propranolol reshapes the TME, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Modulation of the Immune Microenvironment

Propranolol can significantly alter the immune landscape within the TME, shifting it from an immunosuppressive to an immune-supportive state. This is achieved by influencing various immune cell populations.

Impact on Myeloid-Derived Suppressor Cells (MDSCs) and Neutrophils

MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. Propranolol has been shown to reduce the infiltration of MDSCs and neutrophils into the tumor.

Quantitative Data:

| Cancer Model | Treatment Group | Immune Cell Population | Change in Population | Reference |

| Murine Melanoma (MT/Ret) | Propranolol | Myeloid-derived cells (CD11b+) | Reduced from 49% to 11% of hematopoietic cells | [1] |

| Murine Melanoma (MT/Ret) | Propranolol | Neutrophils (CD11c⁻Ly6C⁺Ly6G⁺) | Reduced from 15% to 0.6% of hematopoietic cells | [1] |

| Murine Fibrosarcoma (MCA205) | Propranolol | Myeloid-Derived Suppressor Cells (MDSCs) | Striking reduction in intratumoral MDSCs | [2] |

Effects on Macrophages

Tumor-associated macrophages (TAMs) can exhibit both pro-tumor (M2-like) and anti-tumor (M1-like) phenotypes. Propranolol appears to promote a shift towards the anti-tumor M1 phenotype.

Quantitative Data:

| Cancer Model | Treatment Group | Immune Cell Population | Change in Population | Reference |

| Murine Melanoma (MT/Ret) | Propranolol | Macrophages (CD11c⁻Ly6CˡᵒLy6G⁻) | Reduced from 18% to 8% of hematopoietic cells | [1] |

Enhancement of T-cell and NK Cell Activity

Propranolol can enhance the infiltration and cytotoxic activity of T lymphocytes and Natural Killer (NK) cells, key players in the anti-tumor immune response.[1]

Quantitative Data:

| Cancer Model | Treatment Group | Immune Cell Population | Change in Population | Reference |

| Murine Melanoma (MT/Ret) | Propranolol | CD8+ T-cells | Increased from 5.1% to 15.3% of hematopoietic cells | |

| Murine Melanoma (MT/Ret) | Propranolol | B-cells (CD19+) | Increased from 28% to 37.1% of hematopoietic cells |

Inhibition of Angiogenesis

Tumor growth is critically dependent on angiogenesis, the formation of new blood vessels. Propranolol exerts potent anti-angiogenic effects through various mechanisms.

Direct Effects on Endothelial Cells

Propranolol can directly inhibit the proliferation, migration, and tube formation of endothelial cells, the building blocks of blood vessels.

Downregulation of Pro-Angiogenic Factors

Propranolol has been shown to decrease the expression of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

Quantitative Data:

| Cell Line | Propranolol Concentration | Effect | Reference |

| Hemangioma-derived stem cells | 2 µM | Significant down-regulation of VEGF mRNA |

Remodeling of the Extracellular Matrix

The ECM provides structural support to the tumor and can influence cancer cell behavior. Propranolol can modulate the ECM by affecting the activity of matrix metalloproteinases (MMPs), enzymes that degrade ECM components. Propranolol treatment has been shown to reduce the expression of MMP-2 and MMP-9.

Modulation of Cancer-Associated Fibroblasts (CAFs)

CAFs are a key component of the tumor stroma and are known to promote tumor growth and metastasis. Stress signaling can induce a pro-tumorigenic phenotype in CAFs, leading to increased collagen deposition. Propranolol has been shown to abrogate these effects.

Signaling Pathways Modulated by Propranolol

The anti-tumor effects of propranolol are primarily mediated through the blockade of β-adrenergic receptors, which disrupts downstream signaling pathways that promote tumor growth and survival.

Adrenergic Signaling Pathway

Caption: Adrenergic signaling pathway and the inhibitory action of propranolol.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of propranolol on various cancer cell lines.

Methodology:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of propranolol (e.g., 0, 20, 40, 60, 80, 100, 120, 140 µM) for 24, 48, and 72 hours.

-

Assess cell viability using assays such as MTT or AlamarBlue.

-

Calculate the IC50 values using appropriate software.

Quantitative Data: IC50 Values of Propranolol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW620 | Colorectal Cancer | 119.5 | |

| Colo205 | Colorectal Cancer | 86.38 | |

| HT29 | Colorectal Cancer | 69.1 | |

| U266 | Multiple Myeloma | 75 (72h) | |

| 8505C | Thyroid Cancer | 200 | |

| K1 | Thyroid Cancer | 280 | |

| SK-N-AS (and other neuroblastoma lines) | Neuroblastoma | 114 - 218 | |

| A549 | Non-Small Cell Lung Cancer | 119.3 | |

| H1299 | Non-Small Cell Lung Cancer | 98.8 | |

| SK-BR-3 | Breast Cancer | 18 | |

| A375 | Melanoma | 65.33 - 98.17 | |

| P-3 | Melanoma | 116.86 - 148.60 | |

| P-6 | Melanoma | 88.24 - 118.23 |

In Vivo Tumor Growth Studies

Objective: To evaluate the effect of propranolol on tumor growth in a murine model.

Methodology:

-

Inject cancer cells subcutaneously into the flank of immunocompromised or syngeneic mice.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into control and treatment groups.

-

Administer propranolol (e.g., 10 mg/kg daily via intraperitoneal injection) or vehicle control.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry).

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To quantify the different immune cell populations within the TME.

Methodology:

-

Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.

-

Stain the cells with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80).

-

Acquire data on a flow cytometer.

-

Analyze the data to quantify the percentages of different immune cell populations.

Caption: General workflow for flow cytometry analysis of tumor-infiltrating immune cells.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

Objective: To assess the effect of propranolol on angiogenesis in vivo.

Methodology:

-

Mix Matrigel with or without pro-angiogenic factors (e.g., VEGF, bFGF) and propranolol.

-

Inject the Matrigel mixture subcutaneously into mice.

-

After a defined period (e.g., 7-14 days), excise the Matrigel plugs.

-

Quantify angiogenesis by measuring hemoglobin content (Drabkin's method) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

Clinical Implications and Future Directions

The preclinical data strongly suggest that propranolol has the potential to be repurposed as an anti-cancer agent, particularly as an adjunct to existing therapies such as chemotherapy and immunotherapy. Clinical trials are underway to evaluate the efficacy of propranolol in various cancer types. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from propranolol treatment and on optimizing combination strategies to maximize its anti-tumor effects.

Conclusion

Propranolol's ability to modulate multiple facets of the tumor microenvironment—including the immune landscape, angiogenesis, and the extracellular matrix—positions it as a promising candidate for cancer therapy. By disrupting the supportive network that tumors rely on for growth and progression, propranolol can create a TME that is more susceptible to anti-cancer treatments. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of oncology.

References

Propranolol's Impact on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine for decades.[1][2] Beyond its well-established role in managing hypertension and cardiac arrhythmias, a growing body of evidence reveals its significant impact on fundamental cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms through which propranolol exerts its effects, with a particular focus on its influence on cancer-related processes such as proliferation, apoptosis, and angiogenesis. By competitively inhibiting β-adrenergic receptors, propranolol modulates a cascade of downstream signaling events, including the cAMP/PKA, MAPK/ERK, and PI3K/Akt pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and utilizes visualizations to illustrate the complex signaling networks involved.

Core Mechanism of Action: β-Adrenergic Receptor Blockade

Propranolol's primary mechanism of action is the competitive, non-selective antagonism of β-1 and β-2 adrenergic receptors.[1][3][4] These G-protein coupled receptors (GPCRs) are typically activated by endogenous catecholamines like epinephrine and norepinephrine.

Upon activation, β-adrenergic receptors couple to the stimulatory G-protein, Gαs. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a crucial second messenger, primarily activating Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream target proteins, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Propranolol competitively binds to these β-receptors, preventing catecholamine binding and thereby inhibiting the entire downstream Gαs-cAMP-PKA signaling cascade.

Modulation of Major Downstream Signaling Cascades

Propranolol's influence extends beyond the canonical cAMP/PKA pathway, affecting other critical signaling networks that regulate cell fate.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Studies have shown that propranolol can inhibit the phosphorylation and activation of Akt in various cancer cell lines, including melanoma and prostate cancer. This inhibition contributes to the pro-apoptotic and anti-proliferative effects of the drug.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. The effect of propranolol on this pathway can be complex.

-

Inhibition: In many cancer contexts, such as melanoma and colorectal cancer, propranolol has been shown to inhibit the MAPK/ERK pathway by reducing the phosphorylation of key components like BRAF, MEK, and ERK. This action is a significant contributor to its anti-tumor effects. In endothelial cells, propranolol inhibits VEGF-induced ERK1/2 activation, contributing to its anti-angiogenic properties.

-

Biased Signaling/Activation: In some cellular systems, β-blockers can act as "biased agonists." While blocking the G-protein-mediated cAMP pathway, they can paradoxically activate ERK signaling through a β-arrestin-dependent mechanism. This highlights the context-dependent nature of propranolol's effects on MAPK signaling.

Impact on Cancer-Related Cellular Processes

Propranolol's ability to modulate core signaling pathways gives it significant anti-cancer properties, which are being actively investigated.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Propranolol exerts potent anti-angiogenic effects through several mechanisms:

-

VEGF Signaling: It inhibits the expression of Vascular Endothelial Growth Factor (VEGF) and the tyrosine phosphorylation of its receptor, VEGFR-2.

-

Endothelial Cell Function: Propranolol directly inhibits the proliferation, migration, and differentiation of endothelial cells into capillary-like structures.

-

Downregulation of Pro-Angiogenic Factors: It reduces the levels of other pro-angiogenic factors like bFGF, MMP-2, and MMP-9.

Induction of Apoptosis

Propranolol promotes programmed cell death (apoptosis) in cancer cells. This is achieved by:

-

Modulating Bcl-2 Family Proteins: It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.

-

Activating Caspases: Treatment with propranolol leads to increased cleavage and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-6).

-

Stabilizing p53: It can increase the steady-state protein levels of the tumor suppressor p53.

Cell Cycle Arrest

Propranolol can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily in the G0/G1 phase. This effect is correlated with:

-

Decreased Cyclin Expression: Reduction in the levels of cyclins such as Cyclin D1 and D3.

-

Increased CDK Inhibitors: Upregulation of cyclin-dependent kinase (CDK) inhibitors like p15, p21, and p27.

Quantitative Data Summary

The efficacy of propranolol is dose-dependent and varies across different cell types and experimental conditions.

Table 1: IC50 Values of Propranolol in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Duration | Assay |

| SW620 | Colorectal | 119.5 | - | Viability |

| Colo205 | Colorectal | 86.38 | - | Viability |

| HT29 | Colorectal | 69.1 | - | Viability |

| A375 | Melanoma | 65.33 - 98.17 | 24-72h | Viability |

| P-3 | Acral Melanoma | 116.86 - 148.60 | 24-72h | Viability |

| P-6 | Acral Melanoma | 88.24 - 118.23 | 24-72h | Viability |

Data sourced from multiple studies. Conditions may vary.

Table 2: Quantitative Effects of Propranolol on Signaling and Angiogenesis

| Effect | System | Concentration | Result |

| Inhibition of PKA Signaling | Prostate Cancer Cells | 10-fold molar excess over epinephrine | Complete inhibition |

| Inhibition of ERK Signaling | Prostate Cancer Cells | 10-fold molar excess over epinephrine | Complete inhibition |

| Inhibition of Akt Signaling | Prostate Cancer Cells | 10-fold molar excess over epinephrine | Complete inhibition |

| Inhibition of Angiogenesis | BMH29L Cells | 10 µM | 7% inhibition |

| Inhibition of Angiogenesis | BMH29L Cells | 25 µM | 20% inhibition |

| Inhibition of Angiogenesis | BMH29L Cells | 50 µM | 38% inhibition |

| Inhibition of VEGF-induced ERK-1/2 Phosphorylation | HUVECs | - | ~58% inhibition |

Data sourced from multiple studies.

Key Experimental Protocols

To assist researchers in investigating propranolol's effects, detailed methodologies for key experiments are provided below.

Protocol: Western Blot for Phosphorylated Proteins (p-ERK, p-Akt)

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, PC3, A375) in 6-well plates and grow to 70-80% confluency. Serum-starve cells for 12-24 hours. Treat cells with desired concentrations of propranolol (e.g., 10, 50, 100 µM) or vehicle control for a specified time (e.g., 30 min, 2h, 24h). If studying inhibition, pre-treat with propranolol before stimulating with an agonist (e.g., epinephrine, VEGF).

-

Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., rabbit anti-p-ERK1/2, rabbit anti-p-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection: Apply enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total ERK, total Akt, and a loading control like β-actin or GAPDH.

Protocol: cAMP Immunoassay

-

Cell Culture and Treatment: Plate cells in a 24-well or 96-well plate. Grow to ~90% confluency.

-

Pre-treatment: Aspirate media and pre-incubate cells with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) in serum-free media for 30 minutes to prevent cAMP degradation.

-

Treatment: Add propranolol at various concentrations for a pre-determined time. To measure inhibition, co-treat with an adenylyl cyclase activator like forskolin or epinephrine.

-

Lysis: Aspirate media and lyse cells using the 0.1 M HCl lysis buffer provided in a commercial cAMP enzyme immunoassay (EIA) kit.

-

Assay: Perform the competitive EIA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to wells pre-coated with an anti-cAMP antibody.

-

Detection and Quantification: After incubation and washing steps, add the substrate and stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader. Calculate cAMP concentrations based on a standard curve.

Conclusion

Propranolol's impact on cellular signaling is multifaceted and profound. As a non-selective β-adrenergic antagonist, its primary action is to inhibit the Gαs-cAMP-PKA pathway. However, its influence extends to the critical PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation. These molecular effects translate into significant, observable anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and potent inhibition of angiogenesis. The quantitative data and experimental protocols provided herein offer a framework for further investigation into this versatile drug. The continued exploration of propranolol's mechanisms opens promising avenues for its repurposing as an adjunct therapy in oncology, leveraging its well-established safety profile to target fundamental cancer signaling networks.

References

Methodological & Application

Propranolol in Preclinical Research: Application Notes and Protocols for In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of propranolol dosage and administration in common in vivo animal models. This document is intended to serve as a practical guide for researchers designing and conducting preclinical studies involving this non-selective beta-adrenergic receptor antagonist.

Quantitative Data Summary

The following tables summarize reported dosages and administration routes of propranolol in various animal models. These values should be considered as a starting point, and optimal dosing for specific experimental paradigms may require further optimization.

Table 1: Propranolol Dosage and Administration in Murine Models (Mice)

| Indication/Model | Strain | Dosage | Administration Route | Frequency | Duration | Reference |

| Traumatic Brain Injury | BALB/c | 1 mg/kg, 4 mg/kg | Intravenous (IV) | Single dose | Post-injury | [1][2] |

| Traumatic Brain Injury | C57BL/6 | Not Specified | Intraperitoneal (IP) | Single dose | Post-injury | [3][4] |

| Memory Consolidation | C57BL/6J | 10 mg/kg | Intraperitoneal (IP) | Single dose | Post-training | [5] |

Table 2: Propranolol Dosage and Administration in Rat Models

| Indication/Model | Strain | Dosage | Administration Route | Frequency | Duration | Reference |

| Pharmacokinetics | Not Specified | 20 mg/kg | Oral (gavage) | Single dose | N/A | |

| Oral Carcinogenesis | Wistar | 0.1 mg/kg | Oral (gavage) | 5 days/week | 18 weeks | |

| Pharmacokinetics | Not Specified | 100 mg/kg/day | Oral | Daily | 5 days |

Signaling Pathways and Mechanism of Action

Propranolol is a non-selective competitive antagonist of β1 and β2 adrenergic receptors. By blocking these receptors, it inhibits the downstream signaling cascades normally activated by catecholamines like epinephrine and norepinephrine.

General Beta-Adrenergic Receptor Signaling

The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in a wide range of cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo effect of propranolol dose and timing on cerebral perfusion after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Propranolol treatment during repetitive mild traumatic brain injuries induces transcriptomic changes in the bone marrow of mice [frontiersin.org]

- 4. Propranolol treatment during repetitive mild traumatic brain injuries induces transcriptomic changes in the bone marrow of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Propranolol, a β-noradrenergic Antagonist, on Memory Consolidation and Reconsolidation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Propranolol in Cell Culture: Application Notes and Protocols for Investigating Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of Propranolol, a non-selective beta-adrenergic receptor antagonist, on cultured cells. The following protocols detail key experiments for assessing cell viability, apoptosis, cell cycle progression, and the modulation of intracellular signaling pathways.

Data Presentation: Quantitative Effects of Propranolol

The following tables summarize the quantitative effects of Propranolol on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Propranolol in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| A375 | Melanoma | 65.33 - 98.17 | 24 - 72 |

| P-3 | Acral Melanoma | 116.86 - 148.60 | 24 - 72 |

| P-6 | Acral Melanoma | 88.24 - 118.23 | 24 - 72 |

| HaCaT | Normal Keratinocytes | >200 | 24 - 72 |

| SKOV-3 | Ovarian Cancer | ~190.00 | 48 |

| A2780 | Ovarian Cancer | ~110.30 | 48 |

| SW620 | Colorectal Cancer | 119.5 | Not Specified |

| Colo205 | Colorectal Cancer | 86.38 | Not Specified |

| HT29 | Colorectal Cancer | 69.1 | Not Specified |

| HepG2 | Liver Cancer | Not Specified | Not Specified |

| HepG2.2.15 | Liver Cancer | Not Specified | Not Specified |

| MB49 | Bladder Cancer | 79.93 | 24 |

| 5637 | Bladder Cancer | 91.08 | 24 |

Table 2: Effect of Propranolol on Cell Cycle Distribution

| Cell Line | Propranolol Conc. (µM) | Incubation Time (h) | % in G0/G1 Phase | % in S Phase | % in G2/M Phase |

| A375 | 100 | 24 | 57.8 -> 68.1 | 27.9 -> 9.0 | 8.2 -> 22.1 |

| P-3 | 100 | 24 | 56.8 -> 73.1 | 26.8 -> 12.5 | No significant change |

| P-6 | 100 | 24 | 62.5 -> 73.5 | 27.1 -> 13.5 | 7.6 -> 13.1 |

| SKOV-3 | 100 | 48 | Significant increase in G2/M | Not Specified | Not Specified |

| A2780 | 100 | 48 | Significant increase in G2/M | Not Specified | Not Specified |

| HepG2 | 40, 80 | 48 | Not Specified | Increased | Not Specified |

| HepG2.2.15 | 40, 80 | 48 | Not Specified | Increased | Not Specified |

Table 3: Induction of Apoptosis by Propranolol

| Cell Line | Propranolol Conc. (µM) | Incubation Time (h) | Apoptosis Rate |

| SKOV-3 | 80, 100 | 48 | Dose-dependent increase |

| A2780 | 80, 100 | 48 | Dose-dependent increase |

| HepG2 | 80 | 48 | Increased |

| HepG2.2.15 | 80 | 48 | Increased |

| MB49 | 79.93 (IC50) | Not Specified | 7.7% -> 30.2% |

| 5637 | 91.08 (IC50) | Not Specified | 6.6% -> 20% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Propranolol on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

96-well plates

-

Complete cell culture medium

-

Propranolol stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Propranolol Treatment: Prepare serial dilutions of Propranolol in complete medium. Remove the medium from the wells and add 100 µL of the Propranolol dilutions. Include a vehicle control (medium with the same concentration of solvent used for Propranolol).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

6-well plates

-

Propranolol

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Propranolol for the specified time. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining with Propidium Iodide (PI) and analysis by flow cytometry.

Materials:

-

6-well plates

-

Propranolol

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Propranolol as required.

-

Cell Harvesting: Collect cells by trypsinization.

-

Washing: Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

-

RNase Treatment: Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing changes in protein expression and phosphorylation in signaling pathways such as AKT and MAPK after Propranolol treatment.

Materials:

-

6-well plates or larger culture dishes

-

Propranolol

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After Propranolol treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: General experimental workflow for studying Propranolol's effects.

Caption: Propranolol's inhibitory effect on AKT and MAPK signaling pathways.

Caption: Propranolol induces apoptosis and autophagy via the ROS/JNK pathway.

Propranolol's Beta-Blocking Activity: In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro beta-blocking activity of Propranolol, a non-selective beta-adrenergic receptor antagonist. The following sections outline the principles and methodologies for key assays, present quantitative data for comparative analysis, and include visualizations of signaling pathways and experimental workflows.

Introduction

Propranolol is a competitive, non-selective antagonist of beta-adrenergic receptors (β-ARs), specifically β1 and β2 subtypes. Its therapeutic effects, primarily in the management of cardiovascular diseases, stem from its ability to block the actions of endogenous catecholamines like epinephrine and norepinephrine at these receptors. In vitro assays are crucial for characterizing the potency and selectivity of Propranolol and other beta-blockers during drug discovery and development. These assays provide quantitative measures of a compound's affinity for the receptor and its functional ability to inhibit agonist-induced cellular responses.

Key In Vitro Assays

The primary in vitro methods for characterizing the beta-blocking activity of Propranolol fall into two categories: binding assays that measure the affinity of the compound to the receptor, and functional assays that assess the downstream cellular response to receptor blockade.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[1] These assays measure the direct interaction of a radiolabeled ligand with the receptor and can be used in a competitive format to determine the affinity of an unlabeled compound like Propranolol.

Principle: A radiolabeled ligand with known affinity for the β-adrenergic receptor (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) is incubated with a source of the receptor, typically cell membranes expressing β1- or β2-ARs.[2][3] The assay is performed in the presence of increasing concentrations of unlabeled Propranolol. Propranolol competes with the radioligand for binding to the receptor. The concentration of Propranolol that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]

Quantitative Data Summary

The following table summarizes representative binding affinities (Ki) and pKi (-log(Ki)) values for Propranolol at β1 and β2-adrenergic receptors from various in vitro studies.

| Receptor Subtype | Ligand | System | Ki (nM) | pKi | Reference |

| β1-AR | Propranolol | COS-7 cell membranes | - | 9.02 ± 0.04 | [5] |

| β1-AR | (-)-Propranolol | Human heart | ~2.5 | 8.6 | |

| β2-AR | Propranolol | Rat reticulocyte membranes | ~8 ng/ml (plasma) | - | |

| β1-AR & β2-AR | Propranolol | HEK293T cell membranes | - | - |

Functional Assays: cAMP Accumulation

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger. Functional assays measuring cAMP levels are therefore a direct way to assess the antagonistic effect of Propranolol.

Principle: Cells expressing β-adrenergic receptors are first incubated with Propranolol. Subsequently, a β-AR agonist (e.g., isoproterenol) is added to stimulate cAMP production. In the presence of Propranolol, the agonist's ability to increase intracellular cAMP levels is inhibited in a concentration-dependent manner. The concentration of Propranolol that causes a 50% reduction in the agonist-induced cAMP response is its IC50 value.

Quantitative Data Summary

The following table presents IC50 values for Propranolol in functional cAMP assays.

| Receptor Subtype | Agonist | System | IC50 (µM) | Reference |

| β-AR | Isoprenaline | Hemangioma Stem Cells | 65 | |

| β2-AR | Isoproterenol | HEK293 cells | pIC50 = 8.0 ± 0.2 |

Schild Analysis

Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist. It provides a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Principle: A series of agonist concentration-response curves are generated in the absence and presence of several fixed concentrations of Propranolol in an isolated tissue preparation (e.g., guinea-pig trachea) or cell-based assay. For a competitive antagonist like Propranolol, the agonist curves will be shifted to the right in a parallel manner without a change in the maximum response. A Schild plot of log(concentration ratio - 1) versus log(antagonist concentration) should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.

Quantitative Data Summary

The following table provides pA2 values for Propranolol from Schild analysis.

| Agonist | Tissue/System | pA2 | Reference |

| Adrenaline | Guinea-pig tracheal smooth muscle | 8.85 |

Signaling Pathway and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

The binding of an agonist to a β-adrenergic receptor initiates a signaling cascade that Propranolol effectively blocks.

Caption: Beta-adrenergic receptor signaling pathway and Propranolol's mechanism of action.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine Propranolol's affinity for beta-adrenergic receptors.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

This diagram outlines the procedure for a cAMP functional assay to measure Propranolol's antagonistic effect.

Caption: Workflow for a cAMP functional assay.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the Ki of Propranolol for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes from a cell line stably expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP).

-

Unlabeled Propranolol.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

96-well plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).

-

Homogenize the cells on ice.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min) to remove nuclei and debris.

-

Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, radioligand, and binding buffer.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol).

-

Competition: Membranes, radioligand, and increasing concentrations of Propranolol (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of Propranolol.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Functional Assay

Objective: To determine the IC50 of Propranolol for the inhibition of agonist-induced cAMP production.

Materials:

-

A cell line expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

β-adrenergic agonist (e.g., Isoproterenol).

-

Propranolol.

-

A commercial cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay buffer (e.g., HBSS with HEPES and a PDE inhibitor).

Procedure:

-

Cell Culture:

-

Seed the cells in 96- or 384-well plates and grow to confluence.

-

-

Assay Preparation:

-

Prepare serial dilutions of Propranolol in assay buffer.

-

Prepare a solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Antagonist Incubation:

-

Remove the culture medium from the cells and add the different concentrations of Propranolol.